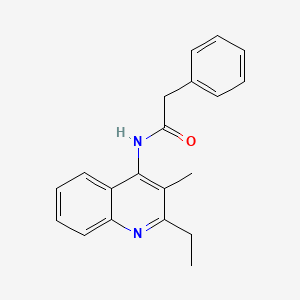![molecular formula C18H25N3O2 B5553518 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide" belongs to a class of organic compounds known for their varied biological activities. Such compounds are often explored for their potential in drug development and material sciences due to their complex molecular structure and properties.
Synthesis Analysis
The synthesis of complex benzamide derivatives involves multiple steps, including condensation reactions, functional group transformations, and purification processes. For example, novel heteroaryl-containing benzamide derivatives have been synthesized for their potential as glucokinase activators, indicating the elaborate synthetic routes that could be analogous to our compound of interest (Kaapjoo Park et al., 2014).
Molecular Structure Analysis
Molecular structure determination often utilizes X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, detailed structural analysis of pyrazole derivatives has been conducted to understand their conformations and intermolecular interactions (K. Kumara et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including Bischler-Napieralski reactions to form cyclic compounds, highlighting their reactive nature and the potential for diverse chemical transformations (E. J. Browne et al., 1981).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
New Routes to Synthesis and Antiviral Activity : A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the bird flu influenza (H5N1). This research highlights the potential of similar compounds in developing antiviral drugs (A. Hebishy et al., 2020).
Enaminones and Structural Studies : Research on enaminones obtained from specific reactions provided insights into their structures through various spectroscopic methods, including X-ray diffractometry. These compounds exhibit interesting intramolecular interactions, relevant to the design of molecules with desired physical and chemical properties (A. Brbot-Šaranović et al., 2000).
Antimicrobial Activities
Antimicrobial Activity of Pyranone Derivatives : A range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives was synthesized, displaying antimicrobial activities against various bacteria and fungi. This suggests the potential for compounds with similar structures to serve as the basis for new antimicrobial agents (M. Aytemi̇r et al., 2003).
Chemotherapeutic Potential
Synthesis and Evaluation of Anti-Tumor Agents : The development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents was described, showcasing an efficient method for their synthesis and highlighting their potential efficacy against cancer cell lines (I. Nassar et al., 2015).
Herbicidal Activity
Herbicidal Activity of Pyrazole Derivatives : Synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives was conducted, demonstrating herbicidal activity against various weeds. This research emphasizes the agricultural applications of such compounds, particularly in developing new herbicides (R. Ohno et al., 2004).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14(13-21-11-5-10-19-21)20-17(22)16-7-4-6-15(12-16)8-9-18(2,3)23/h4-7,10-12,14,23H,8-9,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQEVYROLBFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)


![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)